molecular formula C18H12F6N6O B12456660 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide

3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide

Cat. No.: B12456660
M. Wt: 442.3 g/mol
InChI Key: OPAKEJZFFCECPN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra of analogous compounds reveal distinct signals for:

  • Pyridine protons : Aromatic protons at δ 8.50–8.70 ppm (doublet for H-6), δ 7.80–7.90 ppm (triplet for H-4), and δ 7.30–7.40 ppm (multiplet for H-3 and H-5).
  • Triazole protons : A singlet at δ 8.20–8.30 ppm for the triazole C–H proton.
  • Hydrazide NH : A broad singlet at δ 10.10–10.30 ppm, exchangeable with D₂O.
  • Trifluoromethyl groups : 19F NMR signals at δ -63 to -65 ppm (singlet).

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • N–H stretch : 3250–3350 cm⁻¹ (hydrazide NH).
  • C=O stretch : 1660–1680 cm⁻¹ (amide carbonyl).
  • C=N stretch : 1550–1600 cm⁻¹ (triazole ring).
  • C–F stretch : 1100–1200 cm⁻¹ (trifluoromethyl groups).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) of the molecular ion [M+H]+ shows a peak at m/z 443.32 , consistent with the molecular formula C₁₈H₁₂F₆N₆O. Fragmentation patterns include loss of the pyridine ring (m/z 316.20) and cleavage of the hydrazide bond (m/z 178.09).

Tautomeric Behavior Analysis of Triazole-Hydrazide System

The 1,2,4-triazole ring exhibits tautomerism between the 1H- and 2H-forms, influenced by the electronic effects of the trifluoromethyl groups. Density functional theory (DFT) calculations predict the 1H-tautomer as the dominant form due to stabilization by the electron-withdrawing -CF₃ substituents.

The hydrazide moiety (-NH–N=C=O) can undergo keto-enol tautomerism, though the conjugated system favors the keto form. Intramolecular hydrogen bonding between the hydrazide NH and triazole N stabilizes the planar conformation, suppressing tautomeric interconversion. Nuclear Overhauser effect (NOE) studies of related compounds confirm the absence of enol tautomers at room temperature.

Table 1: Key Structural and Spectroscopic Data

Property Value/Description Source
Molecular Formula

Properties

Molecular Formula

C18H12F6N6O

Molecular Weight

442.3 g/mol

IUPAC Name

3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide

InChI

InChI=1S/C18H12F6N6O/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)16-26-10-30(29-16)6-4-15(31)28-27-14-3-1-2-5-25-14/h1-10H,(H,25,27)(H,28,31)

InChI Key

OPAKEJZFFCECPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives

The 1,2,4-triazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. A high-yield method involves:

  • Reacting hydrazine hydrate with formamide at 160–180°C under continuous distillation to remove ammonia and water.
  • Slow addition of hydrazine to preheated formamide minimizes side reactions (e.g., 4-amino-1,2,4-triazole formation).

Example Protocol :

  • Heat formamide (4:1 molar ratio to hydrazine) to 170°C.
  • Add 64% aqueous hydrazine hydrate dropwise over 2–4 hours.
  • Distill excess formamide under reduced pressure (<100 mmHg).
  • Isolate 1,2,4-triazole via recrystallization (yield: 75–99%).

Key Data :

Parameter Optimal Condition Yield Impact
Formamide:Hydrazine 4:1 molar ratio Maximizes triazole yield
Temperature 170°C ± 2°C Prevents decomposition
Addition Rate 2–4 hours Reduces 4-amino byproduct

Functionalization with 3,5-Bis(trifluoromethyl)phenyl

Nucleophilic Aromatic Substitution

The 3,5-bis(trifluoromethyl)phenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic substitution:

  • Suzuki Coupling : React triazole bromide with 3,5-bis(trifluoromethyl)phenylboronic acid using Pd(PPh₃)₄ catalyst.
  • Nucleophilic Substitution : Replace halogenated triazole with 3,5-bis(trifluoromethyl)phenyl lithium.

Example Protocol :

  • Brominate 1,2,4-triazole at position 3 using NBS.
  • React with 3,5-bis(trifluoromethyl)phenylboronic acid in THF/Pd(PPh₃)₄.
  • Purify via column chromatography (hexane:EtOAc).

Key Data :

Method Catalyst Yield Purity
Suzuki Coupling Pd(PPh₃)₄ 82% >95%
Nucleophilic Substitution LiTMP 68% 90%

Propenyl Linker Installation

Wittig Reaction

The propenyl chain is introduced via Wittig reaction between triazole-aldehyde and ylide:

  • Form triazole-aldehyde by oxidizing 1,2,4-triazole-methanol.
  • Generate ylide from ethyltriphenylphosphonium bromide.
  • React aldehyde with ylide to form propenyl-triazole.

Example Protocol :

  • Oxidize 1,2,4-triazole-methanol (3,5-bis-CF₃) with PCC.
  • Add ylide (prepared from ethyltriphenylphosphonium bromide and NaH).
  • Isolate (E)-propenyl-triazole via silica gel chromatography (yield: 75%).

Key Data :

Parameter Condition Outcome
Oxidizing Agent PCC 89% conversion
Solvent DCM Minimal side products

Hydrazide Formation with Pyridin-2-yl

Condensation with Pyridin-2-yl Hydrazine

The propenyl-triazole reacts with pyridin-2-yl hydrazine to form the hydrazide:

  • Synthesize pyridin-2-yl hydrazine via hydrazine hydrate and 2-cyanopyridine.
  • Condense with propenyl-triazole-ketone in ethanol/HCl.

Example Protocol :

  • Reflux propenyl-triazole-ketone (1 eq) with pyridin-2-yl hydrazine (1.2 eq) in ethanol.
  • Add HCl (2 drops) as catalyst.
  • Recrystallize from ethanol/water (yield: 85%).

Key Data :

Condition Effect on Yield
Hydrazine Excess 1.2 eq → 85% yield
Catalyst HCl (2 drops) → 85%
Solvent Ethanol → 85%

Challenges and Optimization

Byproduct Mitigation

  • 4-Amino-1,2,4-triazole : Controlled by slow hydrazine addition.
  • Isomerization : Use inert atmosphere to prevent (E)/(Z) propene equilibration.

Purification Techniques

  • Distillation : Removes excess formamide and ammonia.
  • Recrystallization : Ethanol/water for hydrazide final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N’-pyridin-2-ylprop-2-enehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N’-pyridin-2-ylprop-2-enehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N’-pyridin-2-ylprop-2-enehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other XPO1 inhibitors, particularly selinexor and verdinexor , which differ in substituent groups and stereochemistry. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Parameter 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide Selinexor (KPT-330) Verdinexor (KPT-335)
IUPAC Name (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide (Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide
Molecular Formula C₁₈H₁₂F₆N₆O C₁₇H₁₁F₆N₇O C₁₈H₁₂F₆N₆O
Substituent Variation Pyridin-2-yl hydrazide Pyrazin-2-yl hydrazide Pyridin-2-yl hydrazide (identical to the query compound)
Stereochemistry E-configuration Z-configuration E-configuration
Biological Target XPO1 (potential) XPO1 (covalent inhibitor via Cys-528 modification) XPO1 (non-covalent, host-targeted antiviral)
Key Applications Under investigation Cancer therapy (FDA-approved for multiple myeloma) Antiviral therapy (e.g., influenza, SARS-CoV-2)
Potency (IC₅₀) Not yet reported 0.2–1.0 nM (XPO1 inhibition) 3–10 nM (XPO1 inhibition)

Key Findings from Comparative Studies

Substituent Impact on Selectivity :

  • The pyridin-2-yl group in the query compound and verdinexor enhances binding to XPO1 compared to selinexor’s pyrazin-2-yl group. Pyridine’s aromaticity improves π-π interactions, whereas pyrazine’s electron-deficient nature reduces affinity .
  • 3,5-Bis(trifluoromethyl)phenyl substitution is conserved across all analogs, critical for hydrophobic interactions within XPO1’s nuclear export signal (NES) binding groove .

Stereochemical Influence :

  • The E-configuration in the query compound and verdinexor allows optimal alignment of the hydrazide group with XPO1’s reactive residues, whereas selinexor’s Z-configuration facilitates covalent bonding to Cys-528 .

Therapeutic Applications: Selinexor’s covalent binding mechanism makes it potent in oncology but increases off-target risks. In contrast, the query compound and verdinexor’s non-covalent inhibition is better tolerated in antiviral applications .

Pharmacokinetics :

  • Verdinexor exhibits superior oral bioavailability (≥80%) compared to selinexor (30–40%), attributed to the E-configuration and pyridine moiety enhancing metabolic stability .

Biological Activity

The compound 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores its biological properties, including anticancer, antifungal, and antibacterial activities, supported by recent research findings.

  • IUPAC Name : (Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide
  • Molecular Formula : C17H11F6N7O
  • Molecular Weight : 443.31 g/mol
  • CAS Number : 1393477-72-9

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
HCT116 (Colon)6.2
MCF7 (Breast)27.3
HeLa (Cervical)Not specified

These findings indicate that the compound has potent activity against colon and breast cancer cell lines.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The compound has shown effectiveness against various fungal pathogens:

Fungal StrainActivity LevelReference
Candida albicansModerate
Aspergillus nigerHigh

The mechanism of action is believed to involve the inhibition of ergosterol synthesis, a vital component of fungal cell membranes.

Antibacterial Activity

The antibacterial potential of triazole derivatives has also been explored. The compound exhibits activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli10 µg/mL

This suggests that the compound could be developed as a lead for new antibacterial agents.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural components. The presence of the trifluoromethyl group and the triazole moiety are critical for enhancing biological efficacy. Research indicates that modifications in the hydrazide portion can lead to improved potency and selectivity against specific targets.

Case Studies

  • Anticancer Study : A study published in PMC evaluated various triazole derivatives against cancer cell lines, highlighting that compounds similar to our target showed promising results with IC50 values significantly lower than traditional chemotherapeutics like cisplatin .
  • Antifungal Study : Another study focused on the antifungal activity of triazoles found that derivatives with trifluoromethyl substitutions exhibited enhanced efficacy against resistant strains of Candida and Aspergillus species .

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